molecular formula C21H26N2O5S B256244 N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide

N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide

Número de catálogo B256244
Peso molecular: 418.5 g/mol
Clave InChI: PDICWPNEFZEFLM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide, also known as BRL-15572, is a selective antagonist of the orexin-1 receptor. Orexin-1 receptor is a G-protein-coupled receptor that is primarily expressed in the central nervous system and plays a crucial role in regulating wakefulness and arousal. BRL-15572 has shown promising results in preclinical studies as a potential treatment for sleep disorders, addiction, and obesity.

Mecanismo De Acción

N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide is a selective antagonist of the orexin-1 receptor, which means it blocks the binding of orexin-A to the receptor. Orexin-A is a neuropeptide that is primarily produced in the hypothalamus and plays a crucial role in regulating wakefulness, arousal, and appetite. By blocking the orexin-1 receptor, N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide reduces the activity of orexin-A, leading to decreased wakefulness, reduced food intake, and reduced drug-seeking behavior.
Biochemical and Physiological Effects:
N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide has been shown to have several biochemical and physiological effects in preclinical studies. It reduces the activity of orexin-A, leading to decreased wakefulness, reduced food intake, and reduced drug-seeking behavior. It also reduces the release of dopamine in the nucleus accumbens, a key brain region involved in reward processing, which may contribute to its efficacy in reducing drug-seeking behavior.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the primary advantages of using N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide in lab experiments is its selectivity for the orexin-1 receptor. This means that it can specifically target the activity of orexin-A without affecting other neurotransmitter systems. Additionally, N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide has shown to have a long half-life in vivo, which allows for sustained effects.
One of the limitations of using N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide in lab experiments is its poor solubility in water, which can make it challenging to administer in vivo. Additionally, there is limited information available on the pharmacokinetics and pharmacodynamics of N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide in humans, which may limit its translation to clinical settings.

Direcciones Futuras

There are several potential future directions for research on N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide. One area of interest is its potential as a treatment for sleep disorders, particularly narcolepsy and insomnia. Further research is needed to determine the optimal dosing and administration of N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide in humans and its long-term safety and efficacy.
Another area of interest is its potential as a treatment for addiction, particularly drug addiction. Further research is needed to determine the optimal dosing and administration of N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide in humans and its long-term safety and efficacy.
Additionally, there is potential for N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide to be used in combination with other therapies for the treatment of obesity. Further research is needed to determine the optimal dosing and administration of N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide in humans and its long-term safety and efficacy in combination with other therapies.
Overall, N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide shows promising results in preclinical studies as a potential treatment for sleep disorders, addiction, and obesity. Further research is needed to determine its optimal use in humans and its long-term safety and efficacy.

Métodos De Síntesis

The synthesis of N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide involves the reaction of 2-(2-methoxyphenyl)ethylamine with 1-(2,3-dihydro-1-benzofuran-5-yl)piperazine, followed by sulfonation with chlorosulfonic acid. The final product is obtained after purification through column chromatography.

Aplicaciones Científicas De Investigación

N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide has been extensively studied in preclinical models to investigate its potential therapeutic applications. One of the primary areas of research is sleep disorders, particularly narcolepsy and insomnia. N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide has shown to increase wakefulness and reduce sleep fragmentation in animal models of narcolepsy and insomnia.
Another area of research is addiction, specifically drug addiction. N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide has been shown to reduce drug-seeking behavior in animal models of cocaine and methamphetamine addiction. This suggests that N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide may be a potential treatment for drug addiction.
Additionally, N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide has been studied as a potential treatment for obesity. Orexin-1 receptor has been implicated in regulating food intake and energy expenditure, and N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide has shown to reduce food intake and body weight in animal models of obesity.

Propiedades

Nombre del producto

N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide

Fórmula molecular

C21H26N2O5S

Peso molecular

418.5 g/mol

Nombre IUPAC

N-[2-(2-methoxyphenyl)-2-piperidin-1-ylethyl]-1,3-benzodioxole-5-sulfonamide

InChI

InChI=1S/C21H26N2O5S/c1-26-19-8-4-3-7-17(19)18(23-11-5-2-6-12-23)14-22-29(24,25)16-9-10-20-21(13-16)28-15-27-20/h3-4,7-10,13,18,22H,2,5-6,11-12,14-15H2,1H3

Clave InChI

PDICWPNEFZEFLM-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(CNS(=O)(=O)C2=CC3=C(C=C2)OCO3)N4CCCCC4

SMILES canónico

COC1=CC=CC=C1C(CNS(=O)(=O)C2=CC3=C(C=C2)OCO3)N4CCCCC4

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.